molecular formula C13H14N2O2 B14449726 Phthalimidine, N-(2-oxo-3-piperidyl)- CAS No. 79458-80-3

Phthalimidine, N-(2-oxo-3-piperidyl)-

Cat. No.: B14449726
CAS No.: 79458-80-3
M. Wt: 230.26 g/mol
InChI Key: JMIPGSWDKXXJTC-UHFFFAOYSA-N
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Description

Phthalimidine, N-(2-oxo-3-piperidyl)- is a chemical compound that belongs to the class of phthalimides It is characterized by the presence of a phthalimide moiety attached to a piperidine ring with an oxo group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidine, N-(2-oxo-3-piperidyl)- typically involves the reaction of phthalic anhydride with piperidine derivatives under controlled conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the phthalimide ring. The reaction is usually carried out in an organic solvent such as toluene or xylene at elevated temperatures.

Industrial Production Methods

Industrial production of Phthalimidine, N-(2-oxo-3-piperidyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Phthalimidine, N-(2-oxo-3-piperidyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phthalimides and piperidine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Phthalimidine, N-(2-oxo-3-piperidyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Phthalimidine, N-(2-oxo-3-piperidyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A simpler analog without the piperidine ring.

    N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom.

    Piperidine Derivatives: Compounds with modifications on the piperidine ring.

Uniqueness

Phthalimidine, N-(2-oxo-3-piperidyl)- is unique due to the presence of both the phthalimide and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for developing new therapeutic agents.

Properties

CAS No.

79458-80-3

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-(2-oxopiperidin-3-yl)-3H-isoindol-1-one

InChI

InChI=1S/C13H14N2O2/c16-12-11(6-3-7-14-12)15-8-9-4-1-2-5-10(9)13(15)17/h1-2,4-5,11H,3,6-8H2,(H,14,16)

InChI Key

JMIPGSWDKXXJTC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)N2CC3=CC=CC=C3C2=O

Origin of Product

United States

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